molecular formula C5H12ClNO B12285358 2-Amino-1-methylcyclobutan-1-ol hydrochloride

2-Amino-1-methylcyclobutan-1-ol hydrochloride

Cat. No.: B12285358
M. Wt: 137.61 g/mol
InChI Key: KMFAFIGXWGOROW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-1-methylcyclobutan-1-ol hydrochloride involves several steps. One efficient method involves the reaction of cyclobutanone with methylamine, followed by reduction and subsequent hydrochloride formation . The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Amino-1-methylcyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-1-methylcyclobutan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-methylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-1-methylcyclobutan-1-ol hydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

2-amino-1-methylcyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)3-2-4(5)6;/h4,7H,2-3,6H2,1H3;1H

InChI Key

KMFAFIGXWGOROW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1N)O.Cl

Origin of Product

United States

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